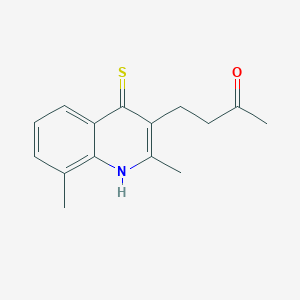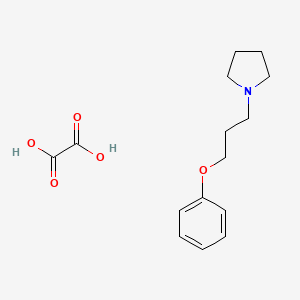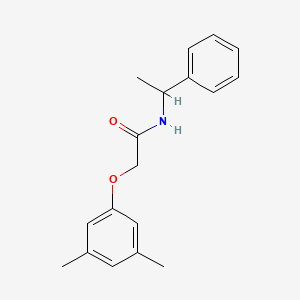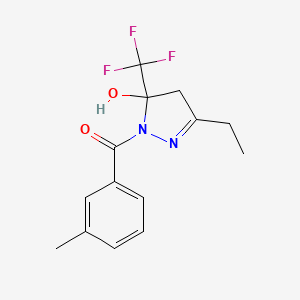
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone, also known as MDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDQ is a thiol-containing compound that has been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, which can make it challenging to interpret results.
未来方向
There are several future directions for research on 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. One area of interest is the potential use of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone as a therapeutic agent for various diseases. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anti-inflammatory and neuroprotective effects, which could make it useful for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anticancer properties, which could make it useful for the treatment of various types of cancer. Another area of interest is the development of new synthesis methods for 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone that could improve its properties and make it more suitable for use in various assays.
合成方法
The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone involves the reaction of 4-chloro-2,6-dimethyl-3-nitropyridine with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is a relatively straightforward process and has been optimized for large-scale production.
科学研究应用
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties that can protect cells from oxidative stress. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have neuroprotective effects, which can help prevent neuronal damage and degeneration.
属性
IUPAC Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJOBSIRRDQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=S)C(=C(N2)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-piperidinylmethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889727.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4889740.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4889754.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)


![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)


![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)